molecular formula C27H49N3O5 B1197711 N4-Octadecylcytarabine

N4-Octadecylcytarabine

Cat. No.: B1197711
M. Wt: 495.7 g/mol
InChI Key: HQHQCEKUGWOYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Octadecylcytarabine is a lipophilic prodrug derivative of cytarabine (a nucleoside analog used in chemotherapy), where an octadecyl (C18) chain is covalently linked to the N4 position of the cytarabine molecule. This modification enhances its lipid solubility, improving cellular uptake and prolonging its half-life compared to the parent compound.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQCEKUGWOYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes three alkylated compounds (N-Octadecylformamide, N-Hydroxyoctanamide, and N-Octyl 4-hydroxybenzoate-d4), which share structural features (long alkyl chains) but differ in functional groups and applications. Below is a comparative analysis based on molecular properties, solubility, and safety profiles derived from the evidence:

Table 1: Molecular and Physical Properties

Property N-Octadecylformamide N-Hydroxyoctanamide N-Octyl 4-hydroxybenzoate-d4
CAS Number 32585-06-1 7377-03-9 Not specified
Molecular Formula C19H39NO C8H17NO2 C15H14D4O3
Molecular Weight 297.52 g/mol 159.23 g/mol 258.33 g/mol
Appearance Not reported Not reported Solid
LogP (Lipophilicity) Not reported Not reported 3.5

Key Observations:

Alkyl Chain Length :

  • N-Octadecylformamide (C18) and N-Octyl 4-hydroxyboate-d4 (C8) highlight the role of chain length in solubility. Longer chains (C18) enhance lipophilicity, which aligns with N4-Octadecylcytarabine’s design rationale.
  • Shorter chains (e.g., C8 in N-Hydroxyoctanamide) may reduce tissue retention but improve solubility in aqueous media .

Functional Groups :

  • N-Octadecylformamide (amide) and N-Hydroxyoctanamide (hydroxamic acid) demonstrate how functional groups influence reactivity and stability. Amides are generally more stable under physiological conditions, a critical factor for prodrugs like this compound .

Solubility :

  • N-Octyl 4-hydroxybenzoate-d4 has a LogP of 3.5, indicating moderate lipophilicity. By analogy, this compound’s longer chain (C18) would likely exhibit higher LogP, favoring membrane permeability but requiring formulation aids for delivery .

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